N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is an organic compound with a complex structure that includes nitrobenzoyl, sulfamoyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 2-aminophenyl sulfone to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, while the acetamide group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
- N-(4-{[2-(2,4-Dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide
- N-(4-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827577-14-0 |
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Molecular Formula |
C21H17N3O6S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[4-[[2-(4-nitrobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O6S/c1-14(25)22-16-8-12-18(13-9-16)31(29,30)23-20-5-3-2-4-19(20)21(26)15-6-10-17(11-7-15)24(27)28/h2-13,23H,1H3,(H,22,25) |
InChI Key |
FHHMGKPJGJTCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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